Asymmetric Sulfide Oxidation: Diiodo Derivative Achieves 97% ee, Outperforming Dibromo by Up to 9 Percentage Points
In vanadium(IV)-catalyzed asymmetric oxidation of alkyl aryl sulfides using H₂O₂, the Schiff base ligand derived from 3,5-diiodosalicylaldehyde and (S)-tert-leucinol produced sulfoxides with up to 97% enantiomeric excess (ee) . This represents the highest reported ee among the halogenated salicylaldehyde series under comparable conditions. For reference, the 3,5-dibromosalicylaldehyde-derived ligand under similar vanadium catalysis achieved maximum ee values of 88–92% depending on substrate [1]. The 9-percentage-point difference in stereoselectivity is mechanistically significant and translates to substantially higher optical purity in the final sulfoxide product.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric sulfide oxidation |
|---|---|
| Target Compound Data | 97% ee (achieved with ligand derived from 3,5-diiodosalicylaldehyde + (S)-tert-leucinol, using VO(acac)₂ catalyst and H₂O₂ oxidant) |
| Comparator Or Baseline | 88–92% ee (3,5-dibromosalicylaldehyde-derived ligand with (S)-valinol, VO(acac)₂, H₂O₂) |
| Quantified Difference | 5–9 percentage points higher ee |
| Conditions | VO(acac)₂/ligand molar ratio 1:2; H₂O₂ oxidant; room temperature; slow dropwise H₂O₂ addition |
Why This Matters
For medicinal chemistry or chiral ligand procurement, a 5–9% ee advantage dictates whether a synthesis yields a single enantiomer suitable for biological testing or requires additional costly chiral resolution steps.
- [1] Gao A, Wang M, Wang D, et al. Asymmetric Oxidation of Sulfides Catalyzed by Vanadium(Ⅳ) Complexes of Dibromo- and Diiodo-Functionalized Chiral Schiff Bases. Chinese Journal of Catalysis, 2006, 27(8): 743-748. View Source
